molecular formula C12H6Cl2N6S B11055307 3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

Cat. No.: B11055307
M. Wt: 337.2 g/mol
InChI Key: RMHSUKOKZDJHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is a heterocyclic compound that combines multiple functional groups, making it a molecule of interest in various fields of scientific research. This compound is notable for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole typically involves a multi-step process. One common method starts with the preparation of 2,5-dichlorophenyl hydrazine, which is then reacted with carbon disulfide and hydrazine hydrate to form the triazolothiadiazole core. This intermediate is further reacted with pyrazole derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .

Medicine

In medicine, this compound is being investigated for its potential anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis by interfering with signaling pathways critical for cell survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole exhibits unique properties due to the presence of the pyrazole ring, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H6Cl2N6S

Molecular Weight

337.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6Cl2N6S/c13-6-1-2-8(14)7(5-6)10-17-18-12-20(10)19-11(21-12)9-3-4-15-16-9/h1-5H,(H,15,16)

InChI Key

RMHSUKOKZDJHKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C3N2N=C(S3)C4=CC=NN4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.